molecular formula C10H18O B021978 beta-Cyclogeraniol-d5 CAS No. 78995-99-0

beta-Cyclogeraniol-d5

Cat. No.: B021978
CAS No.: 78995-99-0
M. Wt: 159.28 g/mol
InChI Key: QWNGCDQJLXENDZ-RPIBLTHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Cyclogeraniol-d5, also known as this compound, is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 159.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclodextrins in Drug Delivery

Cyclodextrins, particularly sulfobutyl ether beta-cyclodextrin, have been highlighted for their safety and effectiveness in increasing the solubility and bioavailability of biopharmaceutical classification system class II drugs. These compounds address solubility and stability issues associated with drug formulations, providing a safer alternative for drug delivery systems. The inclusion complexes formed by cyclodextrins with drugs can significantly enhance the pharmacokinetic and pharmacodynamic profiles of pharmaceutical agents (Das, Ghate, & Lewis, 2019).

Molecular Modeling in Cyclodextrins

Research into the molecular modeling of cyclodextrins has provided profound insights into the structural, dynamic, and energetic features of CD systems. This knowledge aids in qualitative and quantitative analyses of CDs’ capabilities in drug delivery, showcasing the versatility and potential of CDs in the pharmaceutical industry. Such research endeavors are crucial for developing novel delivery systems like liposomes, microspheres, and nanoparticles (Zhao et al., 2016).

Antimicrobial Applications

Cyclodextrins have also been explored for their ability to form inclusion complexes with antibiotics and antibacterial agents. This application is particularly promising for modifying drug-release profiles, improving antimicrobial activity, and enhancing the efficacy of antibiotics. Such complexes can lead to more effective and targeted antimicrobial therapies, highlighting the role of CDs in advancing treatments for infectious diseases (Boczar & Michalska, 2022).

Food Industry Applications

In the food industry, cyclodextrins have been utilized to improve sensorial qualities, shelf life, and stabilize sensitive lipophilic nutrients. CDs form stable inclusion complexes that enhance the functional value of food products, making them an invaluable tool for food manufacturing and preservation (Pereira et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, Cyclohexanol, indicates that it is a combustible liquid and can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . It is advised to handle it with appropriate protective equipment and it should be stored in a well-ventilated place .

Properties

IUPAC Name

[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8-5-4-6-10(2,3)9(8)7-11/h11H,4-7H2,1-3H3/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNGCDQJLXENDZ-RPIBLTHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])CO)(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80486727
Record name [6,6-Dimethyl-2-(~2~H_3_)methyl(3,3-~2~H_2_)cyclohex-1-en-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78995-99-0
Record name 1-Cyclohexene-3,3-d2-1-methanol, 6,6-dimethyl-2-(methyl-d3)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78995-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6,6-Dimethyl-2-(~2~H_3_)methyl(3,3-~2~H_2_)cyclohex-1-en-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Cyclogeraniol-d5
Reactant of Route 2
beta-Cyclogeraniol-d5
Reactant of Route 3
beta-Cyclogeraniol-d5
Reactant of Route 4
beta-Cyclogeraniol-d5
Reactant of Route 5
beta-Cyclogeraniol-d5
Reactant of Route 6
beta-Cyclogeraniol-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.